6-Propoxy-2-naphthoic acid
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Overview
Description
6-Propoxy-2-naphthoic acid is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthoic acid, characterized by the presence of a propoxy group at the 6th position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is known to be involved in the protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis . This process can be applied to various organic compounds, indicating that 6-Propoxy-2-naphthoic acid may influence a range of biochemical pathways .
Result of Action
The compound is known to participate in the protodeboronation of pinacol boronic esters, suggesting it may influence the structure and function of these and potentially other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-2-naphthoic acid typically involves the alkylation of 6-hydroxy-2-naphthoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the naphthalene ring .
Scientific Research Applications
6-Propoxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: A precursor in the synthesis of 6-Propoxy-2-naphthoic acid.
1-Hydroxy-2-naphthoic acid: Another naphthoic acid isomer with different properties and applications.
3-Hydroxy-2-naphthoic acid: Similar to 6-Hydroxy-2-naphthoic acid but with the hydroxyl group at the 3rd position.
Uniqueness
This compound is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-propoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJJVIAKWJHUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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